molecular formula C6H10FN B13701959 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine

4-Fluoro-2,3,6,7-tetrahydro-1H-azepine

Cat. No.: B13701959
M. Wt: 115.15 g/mol
InChI Key: DMGWYJPEGFMTSC-UHFFFAOYSA-N
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Description

4-Fluoro-2,3,6,7-tetrahydro-1H-azepine is a fluorinated derivative of azepine, a seven-membered nitrogen-containing heterocycle. Azepines and their derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive molecules and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine can be achieved through several methods. One common approach involves the cyclization of fluorinated precursors under specific conditions. For instance, the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines has been reported as an efficient method for preparing azepine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce fully saturated azepine derivatives .

Scientific Research Applications

4-Fluoro-2,3,6,7-tetrahydro-1H-azepine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2,3,6,7-tetrahydro-1H-azepine stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and material science .

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

4-fluoro-2,3,6,7-tetrahydro-1H-azepine

InChI

InChI=1S/C6H10FN/c7-6-2-1-4-8-5-3-6/h2,8H,1,3-5H2

InChI Key

DMGWYJPEGFMTSC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC(=C1)F

Origin of Product

United States

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